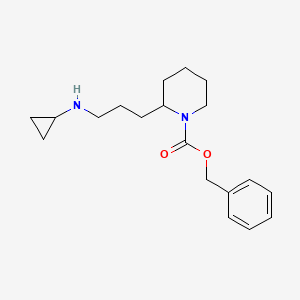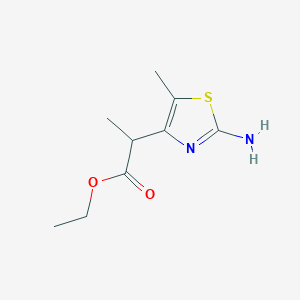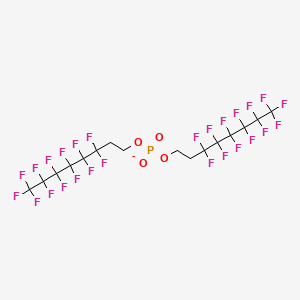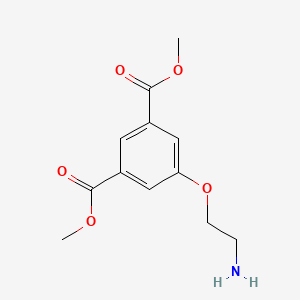
Dimethyl 5-(2-aminoethoxy)isophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester is an organic compound with a complex structure that includes an aminoethoxy group attached to a benzene ring, which is further substituted with two carboxylic acid ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester typically involves the reaction of 2-aminoethanol with 1,3-benzenedicarboxylic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the aminoethoxy linkage. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethoxy group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The ester groups can also undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.
相似化合物的比较
Similar Compounds
5-(2-Hydroxyethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester: Similar structure but with a hydroxy group instead of an amino group.
5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-diethyl ester: Similar structure but with ethyl ester groups instead of methyl ester groups.
Uniqueness
5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester is unique due to the presence of both amino and ester functional groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
dimethyl 5-(2-aminoethoxy)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H15NO5/c1-16-11(14)8-5-9(12(15)17-2)7-10(6-8)18-4-3-13/h5-7H,3-4,13H2,1-2H3 |
InChI 键 |
LPWPAHYKOODDPI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)OCCN)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



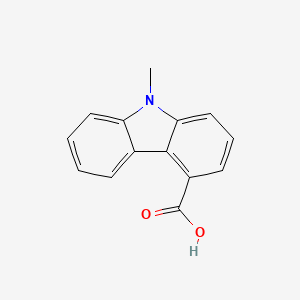

![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)

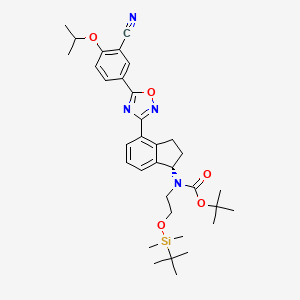
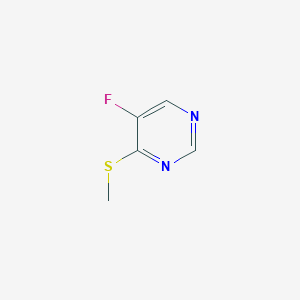
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)


